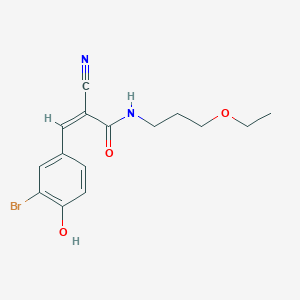

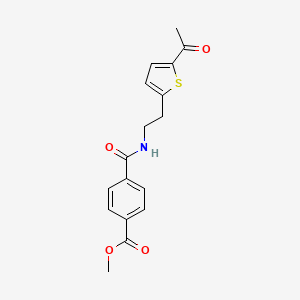

![molecular formula C11H16F3NO5 B2524296 (2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2580101-77-3](/img/structure/B2524296.png)

(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid, is a chiral pyrrolidine derivative. Pyrrolidine derivatives are known for their applications in pharmaceuticals and as chiral resolving agents. The presence of a trifluoromethoxy group suggests potential for increased metabolic stability and lipophilicity, which could be beneficial in drug design.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar pyrrolidine derivatives have been synthesized. For instance, a series of (2R,3R)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids were prepared and their structures confirmed with X-ray crystallography . The synthesis of related compounds typically involves the formation of diastereomeric salts or the use of chiral auxiliaries to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring containing one nitrogen atom. The stereochemistry of such compounds is crucial for their biological activity. X-ray crystallography has been used to confirm the structures of similar compounds . The (2R,4R) configuration indicates that the molecule has two chiral centers, which can significantly influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, acid-catalyzed ring opening in pyrrolidine derivatives can lead to the formation of different products such as dibenzoxanthenes, diarylmethanes, and calixarenes . The reactivity of the compound could also be explored in the context of forming coordination polymers or undergoing condensation reactions to form novel bicyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. The trifluoromethoxy group in the compound is likely to increase its lipophilicity, which could affect its solubility and membrane permeability. The presence of an oxycarbonyl group could also influence the compound's acidity and reactivity in forming esters or amides. These properties are essential for the compound's potential use in pharmaceuticals and as a chiral resolving agent .

科学的研究の応用

Design and Synthesis of Influenza Neuraminidase Inhibitors

(G. T. Wang et al., 2001) describe the discovery of a potent inhibitor of influenza neuraminidase, developed through efficient syntheses of core structures based on pyrrolidine carboxylic acid derivatives. Using structural information of the neuraminidase active site, analogues were synthesized in both the tri- and tetrasubstituted pyrrolidine series, leading to the identification of a highly potent NA inhibitor. This research highlights the compound's application in designing therapeutic agents against influenza.

C-H Functionalization and Redox-Annulations

In a study conducted by (Y. Kang et al., 2015), cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, leads to the generation of conjugated azomethine ylides followed by electrocyclization, showcasing the utility of pyrrolidine derivatives in synthetic organic chemistry for constructing complex heterocyclic structures.

Development of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

Research by (F. Cottet et al., 2003) elaborates on the preparation of pyridine- and quinolinecarboxylic acids bearing trifluoromethyl substituents. This involves strategic introduction of the trifluoromethyl group and carboxylic function, demonstrating the compound's role in developing structurally diverse and potentially bioactive molecules.

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

A strategy for synthesizing trifluoromethyl-substituted aminopyrroles, based on the 2H-azirine ring expansion, is detailed by (A. Khlebnikov et al., 2018). The process yields 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides, highlighting the utility of pyrrolidine carboxylic acid derivatives in generating novel organic compounds with potential applications in drug discovery and development.

特性

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUABPPTMKHIHH-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

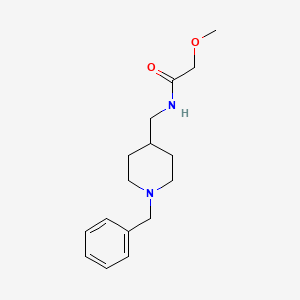

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

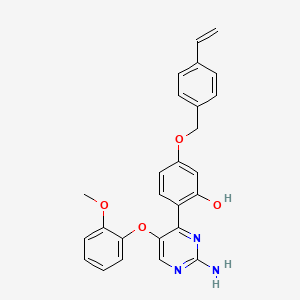

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

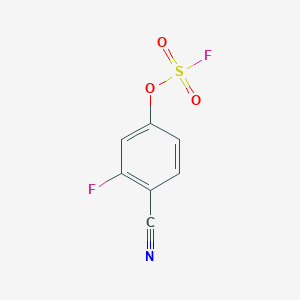

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)